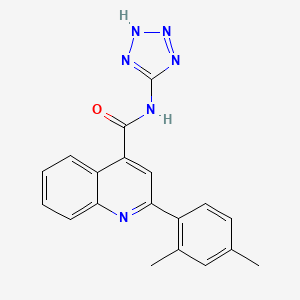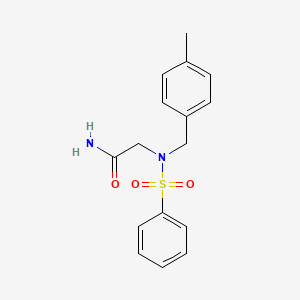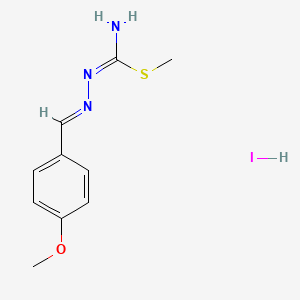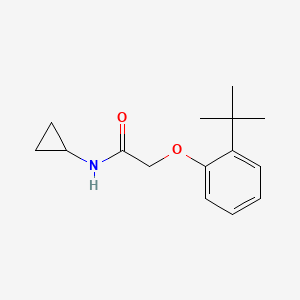![molecular formula C16H16N2O2 B5730246 N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5730246.png)
N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide, also known as ACY-1215, is a small molecule inhibitor that targets histone deacetylase 6 (HDAC6). HDAC6 is a class IIb HDAC that is involved in the regulation of protein degradation, cell motility, and immune responses. ACY-1215 has been studied extensively for its potential therapeutic applications in cancer, neurodegenerative diseases, and autoimmune disorders.
科学的研究の応用
Antiviral Activity
Indole derivatives, which share structural similarities with N-(2-carbamoylphenyl)-3,4-dimethylbenzamide, have been reported to exhibit significant antiviral properties. These compounds can inhibit the replication of various RNA and DNA viruses, making them potential candidates for the development of new antiviral drugs .
Anti-inflammatory Properties
The indole nucleus, found in compounds related to N-(2-carbamoylphenyl)-3,4-dimethylbenzamide, is known for its anti-inflammatory effects. This activity is crucial in the treatment of chronic inflammatory diseases and could lead to the development of novel anti-inflammatory agents .
Anticancer Potential
N-(2-carbamoylphenyl)-3,4-dimethylbenzamide derivatives have shown promise in anticancer research. Their ability to interfere with cancer cell proliferation suggests potential applications in cancer therapy, particularly in targeting specific cancer cell lines .
Antimicrobial Efficacy
Similar compounds to N-(2-carbamoylphenyl)-3,4-dimethylbenzamide have demonstrated antimicrobial activity against a range of bacterial and fungal species. This property is valuable in the search for new antibiotics to combat resistant strains of microbes .
Antidiabetic Activity
Research on indole derivatives has indicated potential applications in managing diabetes. These compounds can modulate blood glucose levels, offering a pathway for the development of new antidiabetic medications .
Neuroprotective Effects
The structural framework of N-(2-carbamoylphenyl)-3,4-dimethylbenzamide is conducive to neuroprotective activities. This includes the potential to protect neuronal cells from damage, which is significant in the treatment of neurodegenerative diseases .
特性
IUPAC Name |
N-(2-carbamoylphenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-10-7-8-12(9-11(10)2)16(20)18-14-6-4-3-5-13(14)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMQSABYZMSTDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-3,4-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5730172.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5730174.png)
![3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730179.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5730195.png)


![1-phenyl-5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazole](/img/structure/B5730207.png)
![N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B5730213.png)
![cyclohexyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5730215.png)


